8-Bromo-4-chloroquinazoline

Sonogashira coupling site-selectivity sequential functionalization

8-Bromo-4-chloroquinazoline (CAS 125096-72-2) is a dihalogenated quinazoline heterocycle bearing a chlorine atom at the C4 position and a bromine atom at the C8 position of the fused pyrimidine-benzo ring system. With a molecular formula of C8H4BrClN2, a molecular weight of 243.49 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area of 25.8 Ų, this compound serves as a privileged synthetic intermediate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 125096-72-2
Cat. No. B040046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloroquinazoline
CAS125096-72-2
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)N=CN=C2Cl
InChIInChI=1S/C8H4BrClN2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H
InChIKeyNVMDCMMESVPNHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-4-chloroquinazoline (CAS 125096-72-2): A Dual-Halogen Quinazoline Building Block for Sequential Cross-Coupling and Kinase Inhibitor Synthesis


8-Bromo-4-chloroquinazoline (CAS 125096-72-2) is a dihalogenated quinazoline heterocycle bearing a chlorine atom at the C4 position and a bromine atom at the C8 position of the fused pyrimidine-benzo ring system [1]. With a molecular formula of C8H4BrClN2, a molecular weight of 243.49 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area of 25.8 Ų, this compound serves as a privileged synthetic intermediate for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions [2]. The quinazoline scaffold is a recognized pharmacophore in kinase inhibitor drug discovery, forming the core of clinically approved agents such as gefitinib, erlotinib, and lapatinib [3]. The differentiated reactivity of the C4–Cl bond (activated by the α-nitrogen effect of the pyrimidine ring) versus the C8–Br bond (on the benzo ring) enables programmed sequential functionalization strategies that are not accessible with mono-halogenated or symmetrically substituted analogs [1].

Why 8-Bromo-4-chloroquinazoline Cannot Be Replaced by Its 6-Bromo Regioisomer or Mono-Halogenated Quinazoline Analogs


Substituting 8-bromo-4-chloroquinazoline with its closest regioisomer, 6-bromo-4-chloroquinazoline (CAS 38267-96-8), or with mono-halogenated analogs such as 4-chloroquinazoline or 8-bromoquinazoline, fundamentally alters the synthetic trajectory and biological profile of derived compounds. In chloro-bromo quinazoline systems, Pd-catalyzed cross-coupling selectivity is governed by the α-nitrogen effect, which activates the C4–Cl bond for preferential substitution over the Csp2–Br bond despite the higher bond dissociation energy of C–Cl (84.8 kcal/mol) compared to C–Br (83 kcal/mol at B3LYP) [1]. Critically, the spatial position of the second halogen dictates both the electronic landscape of the heterocycle and the vector of subsequent derivatization: the C8 position lies peri to N1 and projects substituents into a different region of the ATP-binding pocket compared to C6-substituted analogs, which are the predominant scaffold in EGFR-targeted 4-anilinoquinazolines [2]. The reactivity hierarchy established for multi-halogenated quinazolines—Csp2–I > C(4)–Cl > Csp2–Br—means that in 8-bromo-4-chloroquinazoline, sequential functionalization (first C4, then C8) is chemically programmed, whereas the 6-bromo regioisomer exhibits a different selectivity profile that may lead to undesired bis-substitution or require protection strategies [3].

8-Bromo-4-chloroquinazoline: Quantitative Differentiation Evidence vs. Closest Analogs


Exclusive C4-Selective Sonogashira Cross-Coupling in the Presence of Free C6/C8 Bromine Atoms

In 2-aryl-6,8-dibromo-4-chloroquinazolines—structural analogs of 8-bromo-4-chloroquinazoline bearing an additional Br at C6—Sonogashira cross-coupling with phenylacetylene (1.5 equiv.) using Pd(PPh3)4 (5 mol%), CuI (5 mol%), and Cs2CO3 (1.5 equiv.) in THF at room temperature for 24 hours proceeds with exclusive selectivity for the C4–Cl bond, leaving both C6–Br and C8–Br completely intact [1]. This contrasts directly with the behavior of 6-bromo-2,4-dichloroquinazoline, where Sonogashira coupling also exclusively replaces the 4-chloro atom but the presence of two chlorine atoms at C2 and C4 can lead to competing hydrolysis at the C4 position, reducing effective yield [1]. Isolated yields for the C4-alkynylated products ranged from 60–72% across four different 2-aryl substituents (4-H: 60%; 4-F: 72%; 4-Cl: 69%; 4-OMe: 72%) [2]. This site-selectivity is driven by the α-nitrogen effect, where coordination of Pd(0) to the N3 lone pair of the pyrimidine ring activates the C4 position for oxidative addition despite the C4–Cl bond having a higher computed BDE (84.8 kcal/mol at B3LYP) than the C–Br bonds (83 kcal/mol) [1].

Sonogashira coupling site-selectivity sequential functionalization quinazoline palladium catalysis

Established Reactivity Hierarchy: Csp2–I > C(4)–Cl > Csp2–Br in Multi-Halogenated Quinazolines

The comprehensive reactivity hierarchy for palladium-catalyzed cross-coupling in multi-halogenated quinazolines was established using 2-aryl-6-bromo-4-chloro-8-iodoquinazolines as model substrates [1]. The experimentally determined trend is Csp2–I > C(4)–Cl > Csp2–Br, meaning that in any chloro-bromo quinazoline, the C4–Cl bond is intrinsically more reactive toward oxidative addition with Pd(0) than the Csp2–Br bond on the benzo ring. This general principle directly governs the behavior of 8-bromo-4-chloroquinazoline: the C4–Cl will react preferentially in cross-coupling, followed by C8–Br [1]. In contrast, chloro-iodo quinazoline analogs (e.g., 2-aryl-4-chloro-6-iodoquinazoline) exhibit the opposite selectivity—cross-coupling occurs first at the C–I bond because the intrinsic reactivity of Csp2–I overrides the α-nitrogen activation at C4 [2]. This fundamental mechanistic difference means that 8-bromo-4-chloroquinazoline and its 8-iodo analog are not interchangeable: the bromo derivative yields ordered C4→C8 functionalization, whereas the iodo analog would react first at C8, producing a different regioisomeric outcome [2].

reactivity hierarchy cross-coupling bond dissociation energy regioselectivity quinazoline

Chemoselective Bis-SNAr/Bis-Suzuki Strategy: C4/C2 vs. C6/C8 Orthogonal Reactivity in Polyhalogenated Quinazolines

In the polyhalogenated quinazoline system 6,8-dibromo-2,4-dichloroquinazoline—which contains the same C4–Cl/C8–Br substitution pattern as 8-bromo-4-chloroquinazoline plus additional halogens—microwave-assisted sequential bis-SNAr reactions occur selectively at the C2 and C4 positions (the pyrimidine ring chlorines), with complete orthogonality to the C6 and C8 bromine atoms on the benzo ring, which are subsequently functionalized via bis-Suzuki-Miyaura cross-coupling [1]. This two-stage chemoselectivity (SNAr at C2/C4–Cl; Suzuki at C6/C8–Br) was achieved in a one-pot sequence and tolerated a wide range of boronic acids and amines, yielding 2,4,6,8-tetrasubstituted quinazolines in high overall yields [1]. By contrast, in 6-bromo-4-chloroquinazoline, the C6–Br position is on the same benzo ring but in a different electronic environment, and the absence of a second benzo-ring halogen (at C8) removes the possibility of symmetrical bis-functionalization at the 6,8-positions, limiting the diversification potential [2]. The general principle—that chlorine atoms on the pyrimidine ring (C2, C4) and bromine atoms on the benzo ring (C6, C8) constitute orthogonal reactive handles—is a design feature uniquely accessible with 8-bromo-4-chloroquinazoline-type scaffolds [1].

chemoselectivity bis-SNAr Suzuki-Miyaura microwave-assisted synthesis quinazoline

Regioisomeric Differentiation: 8-Bromo vs. 6-Bromo Substitution Dictates Kinase Inhibitor Pharmacophore Geometry

The position of the bromine substituent on the quinazoline benzo ring directly determines the vector of derivatization and the geometry of the final inhibitor within the kinase ATP-binding pocket. In 6-bromo-4-chloroquinazoline-derived 4-anilinoquinazolines, the C6 position projects substituents toward the solvent-accessible region of the EGFR kinase domain, which is the basis for the clinical success of lapatinib (a 6-heteroaryl-substituted 4-anilinoquinazoline) [1]. The C8 position, by contrast, orients substituents toward a different sub-pocket; 8-substituted quinazolines have been explored as templates for Aurora A kinase inhibitors and as scaffolds where C8-alkynyl substitution enhances intramolecular charge transfer properties relevant to fluorescent probe development [2]. In the synthesis of polycarbo-substituted quinazolines from 2-aryl-6,8-dibromo-4-chloroquinazolines, the two bromine atoms at C6 and C8 on the benzo ring were shown to have comparable C–Br bond dissociation energies, resulting in non-selective bis-Suzuki coupling at both positions when using excess arylboronic acid [3]. This means the choice of 8-bromo-4-chloroquinazoline (single C8–Br) versus 6-bromo-4-chloroquinazoline (single C6–Br) fundamentally establishes which vector is available for late-stage aryl/heteroaryl installation, determining the three-dimensional pharmacophore geometry and, consequently, kinase selectivity profiles [1].

regioisomer kinase inhibitor EGFR structure-activity relationship quinazoline pharmacophore

Physicochemical Property Comparison: 8-Bromo-4-chloroquinazoline vs. 6-Bromo-4-chloroquinazoline

8-Bromo-4-chloroquinazoline and 6-bromo-4-chloroquinazoline are constitutional isomers sharing the identical molecular formula (C8H4BrClN2) and molecular weight (243.49 g/mol) but differ in the position of the bromine substituent [1]. The computed XLogP3 of 8-bromo-4-chloroquinazoline is 3.2, with a topological polar surface area (TPSA) of 25.8 Ų [1]. The 6-bromo regioisomer has comparable computed properties, but the spatial arrangement of the bromine atom at C8 (peri to N1) versus C6 creates different local dipole moments and electrostatic potential surfaces that affect both chemical reactivity (as demonstrated by the C4-selectivity in cross-coupling) and intermolecular interactions with biological targets [2]. Both compounds are commercially available as crystalline solids: 8-bromo-4-chloroquinazoline is supplied at ≥97% purity (with batch-specific NMR, HPLC, and GC quality control documentation) , and 6-bromo-4-chloroquinazoline is also available at 97% purity . The predicted boiling point of 8-bromo-4-chloroquinazoline is 339.7 ± 22.0 °C at 760 mmHg, with a predicted density of 1.762 ± 0.06 g/cm³ [1].

physicochemical properties lipophilicity polar surface area quality control regioisomer

Optimal Application Scenarios for 8-Bromo-4-chloroquinazoline in Drug Discovery and Chemical Biology


Sequential C4-Amination / C8-Suzuki Diversification for Kinase Inhibitor Library Synthesis

8-Bromo-4-chloroquinazoline is ideally suited for two-step sequential diversification to generate focused libraries of 4,8-disubstituted quinazolines for kinase inhibitor screening. Step 1 exploits the C4–Cl bond for nucleophilic aromatic substitution (SNAr) with anilines or heteroarylamines to install the 4-anilino pharmacophore, a transformation validated by the exclusive C4-selectivity observed in analogous Sonogashira and SNAr reactions on dihalogenated quinazolines [1]. Step 2 employs the residual C8–Br for Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids to explore the SAR at the 8-position, leveraging the orthogonal reactivity of C(sp2)–Br on the benzo ring relative to the pyrimidine C4 position [2]. This two-stage strategy is directly supported by the demonstrated bis-SNAr/bis-Suzuki chemoselectivity in 6,8-dibromo-2,4-dichloroquinazoline, where pyrimidine-ring chlorines and benzo-ring bromines react orthogonally [3].

Synthesis of 8-Alkynylated Quinazolines as Aurora Kinase Inhibitor Candidates

Alkynyl substituents at the C4 or C6 position of 2-substituted quinazolines have been established to enhance EGFR or Aurora A kinase inhibition activity [1]. The C8 position offers an alternative vector for alkynyl installation: Sonogashira cross-coupling at C4–Cl of 8-bromo-4-chloroquinazoline can install a first alkynyl group, and subsequent Sonogashira coupling at C8–Br (under more forcing conditions or after C4 functionalization) can introduce a second alkynyl moiety, generating unsymmetrical bis-alkynylated quinazolines with potential for dual kinase targeting [2]. The reactivity hierarchy C(4)–Cl > Csp2–Br ensures that the C8 position remains available for late-stage alkynylation after C4 derivatization [3].

Fluorescent Probe Development via Polycarbo-Substituted Quinazoline Synthesis

Polycarbo-substituted quinazolines with donor-π-acceptor architectures exhibit tunable photophysical properties including intramolecular charge transfer, making them candidates for fluorescent probe development [1]. 8-Bromo-4-chloroquinazoline enables the construction of such architectures through sequential Pd-catalyzed cross-coupling: C4–Cl can be functionalized with an alkynyl group (serving as a π-conjugated spacer to an aryl donor), while C8–Br can be coupled with arylboronic acids to install electron-donating or electron-withdrawing groups that modulate emission properties [2]. The absorption and emission properties of analogous polycarbo-substituted quinazolines have been systematically characterized in solvents of varying polarity (dichloromethane, toluene, DMF, methanol) using UV-Vis and fluorescence spectroscopy complemented by DFT calculations [1].

Regioisomer-Controlled Scaffold for C8-Selective Kinase Probe Design

In medicinal chemistry programs where the 8-position of the quinazoline core is hypothesized to interact with a specific kinase sub-pocket (e.g., Aurora A, PKC isoforms, or novel allosteric sites), 8-bromo-4-chloroquinazoline is the required building block because the 6-bromo regioisomer cannot access the same spatial vector [1]. The use of 8-bromo-4-chloroquinazoline ensures that any biological activity observed in derived compounds can be unambiguously attributed to substitution at the C8 position, eliminating the confounding variable of regioisomeric impurity [2]. This is particularly important for patent applications and structure-activity relationship publications, where regioisomeric identity must be rigorously established. Batch-specific QC documentation (NMR, HPLC) from reputable vendors provides the evidentiary basis for compound identity claims [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-chloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.